molecular formula C8H4F4O B1297855 2-Fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 60611-24-7

2-Fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No. B1297855
M. Wt: 192.11 g/mol
InChI Key: FAKUGVHRTLCKHB-UHFFFAOYSA-N
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Patent
US06358971B1

Procedure details

The 2-fluoro-6-trifluoromethylbenzaldehyde (48.4 g, 252 mmol) was converted to product in a manner substantially analogous to Preparation 59 to yield 49.7 g. (84%). EA, MS(FD).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[CH:4]=[O:5].C[C:15](=[O:19])[O:16]CC>>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:3]=1[CH:4]([OH:5])[C:15]([OH:19])=[O:16]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 49.7 g

Outcomes

Product
Name
Type
Smiles
FC1=C(C(C(=O)O)O)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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